molecular formula C8H10BFO2 B13457266 [2-(4-Fluorophenyl)ethyl]boronic acid

[2-(4-Fluorophenyl)ethyl]boronic acid

Cat. No.: B13457266
M. Wt: 167.98 g/mol
InChI Key: QOKCCAFZVUNGKV-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)ethyl]boronic acid is an organoboron compound with the molecular formula C8H10BFO2. It is a boronic acid derivative where the boron atom is bonded to an ethyl group substituted with a 4-fluorophenyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Fluorophenyl)ethyl]boronic acid typically involves the reaction of 4-fluorophenylethyl bromide with a boronic ester or boronic acid under palladium-catalyzed conditions. A common method includes the use of bis(pinacolato)diboron as the boron source, with a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate in a solvent such as dimethylformamide (DMF). The reaction is generally carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Fluorophenyl)ethyl]boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted ethylene products.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted ethylenes.

    Oxidation: Alcohols or ketones.

    Reduction: Borane or boronate esters.

Scientific Research Applications

[2-(4-Fluorophenyl)ethyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenyl)ethyl]boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps in the case of Suzuki-Miyaura coupling. The boronic acid group interacts with various molecular targets, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through boron-oxygen interactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Phenylethylboronic acid

Uniqueness

[2-(4-Fluorophenyl)ethyl]boronic acid is unique due to the presence of both a fluorophenyl group and an ethyl linker, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and in the design of boron-containing drugs with specific biological activities.

Properties

Molecular Formula

C8H10BFO2

Molecular Weight

167.98 g/mol

IUPAC Name

2-(4-fluorophenyl)ethylboronic acid

InChI

InChI=1S/C8H10BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-4,11-12H,5-6H2

InChI Key

QOKCCAFZVUNGKV-UHFFFAOYSA-N

Canonical SMILES

B(CCC1=CC=C(C=C1)F)(O)O

Origin of Product

United States

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